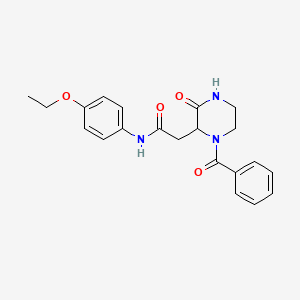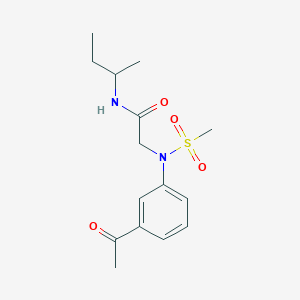![molecular formula C19H20BrN3O5S B4178825 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4178825.png)
1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide
Overview
Description
1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide, also known as BPN-15606, is a drug compound that has been researched for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and schizophrenia.
Mechanism of Action
The exact mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antipsychotic effects. 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal models of Alzheimer's disease, 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide has been shown to reduce the accumulation of amyloid-beta plaques, a hallmark of the disease. 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide has also been shown to reduce inflammation in the brain, which may contribute to its neuroprotective effects. In animal models of schizophrenia, 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide has been shown to reduce the activity of certain brain regions that are hyperactive in the disease.
Advantages and Limitations for Lab Experiments
1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide has a number of advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, there are also some limitations to using 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide in lab experiments. For example, its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the results. Additionally, more research is needed to determine the potential side effects of 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide.
Future Directions
There are a number of future directions for research on 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide. One potential direction is to further investigate its potential therapeutic effects on neurological disorders such as Alzheimer's disease and schizophrenia. Another potential direction is to explore its effects on other neurotransmitters in the brain, such as glutamate and GABA. Additionally, more research is needed to determine the potential side effects of 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide and to develop more effective and targeted drug delivery methods.
Scientific Research Applications
1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide has been researched for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide can improve cognitive function and memory in animal models of Alzheimer's disease. 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide has also been shown to have antipsychotic effects in animal models of schizophrenia. Further research is needed to determine the potential therapeutic effects of 1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide in humans.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O5S/c1-13-4-7-16(23(25)26)11-18(13)21-19(24)14-3-2-10-22(12-14)29(27,28)17-8-5-15(20)6-9-17/h4-9,11,14H,2-3,10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAPFTMTNSDMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine](/img/structure/B4178745.png)
![6-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B4178748.png)
![2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4178754.png)


![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4178785.png)
![methyl 6-tert-butyl-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4178788.png)
![5-ethyl-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4178793.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4178805.png)

![3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4178815.png)

![3-(3-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4178852.png)